Enhanced Acidity of ethoxy(diphenyl)acetic acid vs. Unsubstituted Diphenylacetic Acid
ethoxy(diphenyl)acetic acid exhibits a significantly lower predicted pKa value of 3.11 ± 0.10 compared to the unsubstituted diphenylacetic acid, which has a reported experimental pKa of 3.94 at 25°C . This increased acidity is attributed to the electron-withdrawing inductive effect of the α-ethoxy group, which stabilizes the resulting carboxylate anion.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.11 ± 0.10 (predicted) |
| Comparator Or Baseline | Diphenylacetic acid: pKa = 3.94 (experimental at 25°C) |
| Quantified Difference | Decrease of 0.83 pKa units, representing a ~6.8-fold increase in acid strength |
| Conditions | Predicted value using ACD/Labs Percepta Platform for the target compound; Experimental value for diphenylacetic acid. |
Why This Matters
The enhanced acidity can influence reaction conditions (e.g., base selection, pH control) and solubility in aqueous buffers, which is a critical factor for both synthetic and analytical method development.
